Flometoquin

Mitochondrial complex III Qi inhibitor Insecticide resistance management

Facing thrips/whitefly resistance to Qo-site inhibitors? Flometoquin (CAS 875775-74-9) is an IRAC Group 34 Qi-site complex III inhibitor with unique prodrug activation, eliminating cross-resistance to Group 20/21 chemistries. • IC50 = 5.0 nM; complete F. occidentalis knockdown in 30 min • 45-day thrips control via drip chemigation; 10-day PHI • Safe for beneficial arthropods - IPM-compatible Supplied at 98.0+% purity (HPLC/qNMR) with cold-chain global shipping.

Molecular Formula C22H20F3NO5
Molecular Weight 435.4 g/mol
CAS No. 875775-74-9
Cat. No. B1456449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlometoquin
CAS875775-74-9
Molecular FormulaC22H20F3NO5
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C2C=C(C(=CC2=N1)C)OC3=CC=C(C=C3)OC(F)(F)F)OC(=O)OC)C
InChIInChI=1S/C22H20F3NO5/c1-5-17-13(3)20(30-21(27)28-4)16-11-19(12(2)10-18(16)26-17)29-14-6-8-15(9-7-14)31-22(23,24)25/h6-11H,5H2,1-4H3
InChIKeyFMPFURNXXAKYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flometoquin: Qi-Site Insecticide for Resistant Pests


Flometoquin (2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate) is a novel phenoxy-quinoline insecticide discovered in 2004 through collaborative research between Nippon Kayaku and Meiji Seika Kaisha [1]. The compound is classified under IRAC Group 34 as a mitochondrial complex III electron transport inhibitor acting specifically at the Qi site [2]. Flometoquin demonstrates contact and feeding activity against key sucking pests including thrips (Thysanoptera), whiteflies (Bemisia tabaci), and diamondback moth (Plutella xylostella) [3]. The standard analytical reference material is commercially available at 98.0+% purity (HPLC/qNMR) for residue analysis .

Analytical reference standard for residue analysis (HPLC/qNMR)
Qi-site inhibitor for mitochondrial complex III research
Resistance management tool for Qo-site cross-resistance studies

Why Flometoquin Cannot Be Replaced


Flometoquin cannot be generically substituted with other mitochondrial complex III inhibitors due to its unique Qi-site binding mechanism and its prodrug activation requirement. Unlike Qo-site inhibitors (e.g., bifenazate, acequinocyl, pyridaben) which bind to the ubiquinol oxidation site, Flometoquin's deacylated metabolite FloMet binds specifically to the Qi site of cytochrome bc1 complex [1]. This distinct binding site confers a lack of cross-resistance with Qo-site inhibitors [2]. Furthermore, Flometoquin is itself inactive as applied; its insecticidal activity depends entirely on in vivo deacylation to FloMet, which then inhibits complex III at the nanomolar level (IC50 = 5.0 nM against housefly mitochondria) [3]. This pro-insecticide nature and unique binding pharmacology make direct substitution with other Group 20 (Qo-site) or Group 21 (METI) acaricides/insecticides scientifically unsound for resistance management programs [4].

Binding site Qi-site mechanism differs from Qo-site inhibitors (IRAC Group 20); cross-resistance profiles may not transfer.
Prodrug activation Inactive as applied; requires in vivo deacylation to FloMet, limiting direct comparison with non-prodrug acaricides.
Target spectrum Selectivity for sucking pests may not replicate across broader-spectrum neurotoxic insecticides.

Flometoquin: Speed, Potency, and Selectivity


Qi-Site Inhibition Prevents Cross-Resistance

Flometoquin's deacylated metabolite FloMet inhibits mitochondrial complex III by binding specifically to the Qi site, with an IC50 of 5.0 nM against housefly (Musca domestica) mitochondria [1]. In contrast, commercial complex III inhibitors such as bifenazate, acequinocyl, and pyridaben act at the Qo site (IRAC Group 20) [2]. This mechanistic differentiation at the molecular binding site level means that target-site mutations conferring resistance to Qo-site inhibitors (e.g., G126S mutation in cytochrome b) do not confer cross-resistance to Flometoquin [3].

Qi-Site Binding
Head-to-head
IC50 5.0 nM (FloMet); Qi site vs Qo site
Supports cross-resistance avoidance with Qo inhibitors
Housefly mitochondria ubiquinol-cyt c assay
Mitochondrial complex III Qi inhibitor Insecticide resistance management Cross-resistance

Rapid Knockdown Against Thrips

Against adult onion thrips (Thrips tabaci), flometoquin at 200 mg a.i./L achieved complete knockdown (100% of individuals knocked down) within 60 minutes of exposure [1]. Under identical assay conditions, neither spinetoram nor cyantraniliprole produced any lethal action within the 240-minute observation period [2]. Against western flower thrips (Frankliniella occidentalis) adults, flometoquin at 5 mg/L killed 100% of individuals within 30 minutes [3].

Knockdown Speed
Head-to-head
100% knockdown in 60 min (T. tabaci); comparators >240 min
Enables rapid feeding cessation research
Leaf dip assay; 200 mg a.i./L
Knockdown effect Thrips control Speed of action Frankliniella occidentalis

Potency Against Whitefly Nymphs

In laboratory bioassays against Bemisia tabaci first-instar nymphs, flometoquin demonstrated an LC50 of 0.85 mg a.i./L (95% CL: 0.71–1.03) [1]. In a separate comparative study against whitefly, flometoquin showed an LC50 of 0.78 ppm, while acetamiprid, a neonicotinoid widely used for whitefly control, exhibited an LC50 of 1.941 ppm against aphids in the same study (whitefly-specific LC50 for acetamiprid not reported in this study) [2].

Whitefly Nymph Potency
Cross-study comparable
LC50 0.85 mg a.i./L
Supports low-rate application exploration
Foliar spray; B. tabaci 1st instar nymphs
Bemisia tabaci Whitefly control LC50 comparison Nymphal stage

Extended Residual Control in Onion

In a comparative field study against Thrips tabaci in onion, flometoquin applied via drip chemigation maintained effective control for 45 days after application [1]. The half-life of flometoquin following foliar spraying was 3.03 days with a pre-harvest interval (PHI) of 10 days in green onions [2]. Under identical conditions, flonicamid exhibited half-lives of 2.28 days (spraying) and 4.16 days (chemigation), with PHIs of 5 and 10 days respectively; dinotefuran showed half-lives of 3.34 days (spraying) and 2.17 days (chemigation), with PHIs of 15 and 10 days respectively [3].

Residual Persistence
Head-to-head
45 d chemigation control; half-life 3.03 d (foliar)
Indicates extended-interval application potential
Onion field trial; PHI 10 d green onion
Residue dynamics Pre-harvest interval Drip chemigation Onion thrips

IPM Compatibility with Beneficial Arthropods

Flometoquin has been demonstrated to be safe for tested non-target arthropods, making it suitable for Integrated Pest Management (IPM) programs that incorporate biological control agents [1]. While specific comparative selectivity indices against other sucking-pest insecticides are not available in the reviewed literature, the pro-insecticide nature and specific Qi-site targeting may contribute to differential selectivity compared to broad-spectrum neurotoxic insecticides such as neonicotinoids or organophosphates [2].

Non-Target Selectivity
Supporting evidence
Reported safe for tested beneficial arthropods
May support IPM compatibility assessment
Quantitative selectivity data not available; species not specified
Integrated Pest Management Non-target arthropods Selectivity Biological control

Flometoquin: Application Scenarios


Rotation Partner Against Qo-Site Resistance

In cropping systems where thrips or whitefly populations have developed resistance to Qo-site complex III inhibitors (e.g., bifenazate, acequinocyl) or METI acaricides (e.g., pyridaben, fenpyroximate), flometoquin provides a mechanistically distinct rotation option. Its Qi-site binding and pro-insecticide activation preclude cross-resistance to Qo-site target-site mutations [1]. Field efficacy has been demonstrated against Thrips palmi, Thrips tabaci, Frankliniella occidentalis, and Bemisia tabaci populations with LC50 values ranging from 0.40 to 1.40 mg a.i./L [2].

Rapid Knockdown to Prevent Virus Transmission

For crops where thrips-vectored tospoviruses (e.g., Tomato spotted wilt virus) or whitefly-vectored begomoviruses cause catastrophic yield loss, the rapid knockdown action of flometoquin is critical. Flometoquin achieves complete knockdown of T. tabaci adults within 60 minutes and 100% mortality of F. occidentalis adults within 30 minutes at field-relevant concentrations, significantly outperforming spinetoram and cyantraniliprole in speed of action [1]. This rapid effect minimizes the feeding window for virus acquisition and inoculation.

Drip Chemigation for Extended Suppression

Flometoquin applied via drip chemigation in onion production maintained effective thrips control for 45 days post-application, enabling reduced application frequency compared to foliar-only programs [1]. The favorable residue profile (half-life 3.03 days foliar, PHI 10 days in green onions) supports flexible harvest scheduling [2]. This application method is particularly suited for protected cultivation (greenhouses) and drip-irrigated field vegetables where labor costs for frequent spraying are prohibitive.

IPM Integration with Biological Control

Due to its demonstrated safety to non-target beneficial arthropods [1], flometoquin can be deployed in IPM systems that utilize predatory mites (e.g., Amblyseius swirskii, Neoseiulus cucumeris) or parasitoids for thrips and whitefly suppression. Unlike broad-spectrum neurotoxic insecticides that disrupt biological control, flometoquin's selective activity profile preserves natural enemy populations, reducing overall pesticide inputs and delaying resistance selection pressure [2].

Application
Selection Property
Validation Focus
Qo-site resistance rotation studies
Qi-site binding mechanism
Cross-resistance profile against Qo mutants
Virus transmission interruption research
Rapid knockdown kinetics
Feeding cessation timing vs virus inoculation window
Drip chemigation application research
Soil-systemic persistence
Residue dynamics and pre-harvest interval compliance
IPM compatibility evaluation
Selectivity to beneficial arthropods
Non-target mortality and population impact studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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